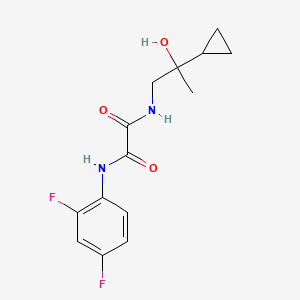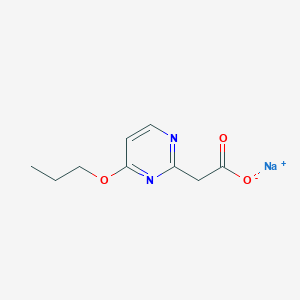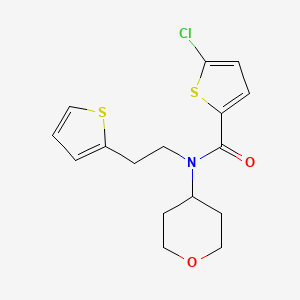
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential as a cancer therapeutic agent.
作用机制
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a decrease in rRNA synthesis, which in turn inhibits ribosome biogenesis and protein synthesis, ultimately leading to cell death (4). N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has also been shown to induce DNA damage and activate the DNA damage response pathway, which further contributes to its cytotoxic effects (5).
Biochemical and Physiological Effects:
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models (6). It has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents, such as doxorubicin and cisplatin (7). In addition, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has been shown to have minimal effects on normal cells, suggesting a potential therapeutic window (8).
实验室实验的优点和局限性
One advantage of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide is its specificity for RNA polymerase I transcription, which allows for targeted inhibition of ribosome biogenesis. However, one limitation is its poor solubility, which can make it difficult to administer in vivo (9). Additionally, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has been shown to have a short half-life, which may limit its efficacy in clinical settings (10).
未来方向
There are several potential future directions for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide research. One area of interest is the development of more potent and selective RNA polymerase I inhibitors. Additionally, there is interest in exploring the use of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide in combination with other chemotherapeutic agents to enhance its efficacy. Finally, there is potential for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide to be used in combination with immunotherapy to enhance the immune response against cancer cells (11).
In conclusion, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide is a promising cancer therapeutic agent that specifically targets RNA polymerase I transcription. It has shown efficacy in preclinical studies for the treatment of hematological and solid tumors, and has minimal effects on normal cells. While there are limitations to its use, there are several potential future directions for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide research.
合成方法
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide is synthesized through a multistep process involving the reaction of 2,4-difluorobenzonitrile with cyclopropylmethylamine, followed by the reaction with oxalyl chloride to form the oxalamide moiety. The final product is purified through column chromatography and characterized through NMR spectroscopy and mass spectrometry (1).
科学研究应用
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has been extensively studied for its potential as a cancer therapeutic agent. It has shown promising results in preclinical studies for the treatment of hematological malignancies, including multiple myeloma, acute myeloid leukemia, and chronic lymphocytic leukemia (2). N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has also been studied in solid tumors, such as breast, ovarian, and pancreatic cancers, with promising results (3).
属性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(2,4-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-14(21,8-2-3-8)7-17-12(19)13(20)18-11-5-4-9(15)6-10(11)16/h4-6,8,21H,2-3,7H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBWDTKDTWMTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2782187.png)
![7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2782189.png)


![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2782194.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2782196.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2782197.png)

![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/no-structure.png)
![N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B2782201.png)
![3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid](/img/structure/B2782202.png)


